DSPE-PEG(2000)-Amine
Description
Significance of Phospholipid-Polyethylene Glycol Conjugates in Nanobiotechnology
Phospholipid-polyethylene glycol (PEG) conjugates are a cornerstone of modern nanobiotechnology, fundamentally enabling the clinical translation of nanoparticle-based diagnostics and therapeutics. These amphiphilic molecules are composed of a hydrophobic lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and a hydrophilic, biocompatible PEG polymer chain. This unique structure allows them to be incorporated into various nanoformulations, including liposomes, micelles, and lipid nanoparticles (LNPs). nih.gov
The primary role of the PEG component is to form a hydrated layer on the surface of nanoparticles. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). nih.gov Consequently, PEGylation significantly prolongs the systemic circulation time of nanocarriers, increasing the probability of them reaching their target tissues. biochempeg.comnanocs.net Furthermore, the PEG layer enhances the colloidal stability of nanoparticles in biological fluids, preventing aggregation and improving the solubility of encapsulated hydrophobic drugs. nih.gov The biocompatibility and versatile nature of these conjugates have made them indispensable in the development of advanced drug delivery systems. nih.gov
Evolution of DSPE-PEG(2000)-Amine as a Multifunctional Amphiphile in Research
This compound represents a significant evolution from simple PEGylated lipids to a multifunctional tool for sophisticated nanocarrier design. It is a synthetic phospholipid derivative where the lipid DSPE is linked to a PEG chain with a molecular weight of approximately 2000 Daltons, terminating in a primary amine (-NH2) group. tcichemicals.commedchemexpress.com This specific architecture combines the self-assembly and biocompatibility features of its predecessors with a chemically reactive handle for covalent modification.
The evolution towards such functionalized conjugates was driven by the need for active targeting in drug delivery. While passive accumulation of PEGylated nanoparticles in tumor tissues occurs via the Enhanced Permeability and Retention (EPR) effect, active targeting aims to enhance this accumulation by attaching specific ligands to the nanoparticle surface. The terminal amine group on this compound serves as a versatile anchor point for this purpose. biochempeg.comtcichemicals.com It allows for the straightforward conjugation of a wide array of biomolecules, such as antibodies, peptides, or aptamers, that can specifically bind to receptors overexpressed on diseased cells. biochempeg.com This transforms a simple "stealth" nanoparticle into a precision-guided vehicle, capable of selective delivery and improved therapeutic efficacy. The amine group can readily react with other functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, making it a reliable component in the synthesis of targeted nanomedicines. broadpharm.com
Research Landscape and Emerging Trajectories
The research landscape for this compound is dominated by its application in advanced drug delivery systems and diagnostics. It is a key component in the formulation of various nanocarriers, including solid lipid nanoparticles and thermosensitive liposomes, primarily for the delivery of anticancer agents. medchemexpress.commedchemexpress.combiomol.com Its ability to be functionalized has led to extensive research in targeted therapies, where nanoparticles decorated with specific ligands via the amine handle have shown enhanced cellular uptake and efficacy in preclinical models. biochempeg.combiomol.com
Beyond conventional drug delivery, this compound is integral to the development of sophisticated imaging and diagnostic agents. For example, it has been used to stabilize fluorescein (B123965) isothiocyanate-loaded mesoporous silica (B1680970) nanoparticles for bioimaging applications. biomol.com The terminal amine allows for the attachment of various imaging moieties, enabling the creation of multimodal platforms for both therapy and diagnosis (theranostics).
Emerging trajectories for this compound are expanding into novel therapeutic areas and advanced treatment modalities. Current research is exploring its use in developing targeted therapies for conditions like Alzheimer's disease, as well as in platforms for photodynamic therapy and thermo-chemotherapy. tcichemicals.comtcichemicals.com The functional versatility of this compound ensures its continued relevance as researchers design increasingly complex and multifunctional nanomaterials for next-generation medical applications. biochempeg.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], DSPE-PEG-NH2 |
| CAS Number | 474922-26-4 |
| Molecular Formula | (C2H4O)nC44H86N2O10P · Na |
| Average Molecular Weight | ~2790.521 g/mol (Varies due to PEG polydispersity) |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in chloroform; Soluble in warm water |
Data sourced from multiple references. biochempeg.comnanocs.netbroadpharm.combiomol.comavantiresearch.com
Table 2: Selected Research Applications of this compound
| Application Area | Nanoparticle Type | Purpose / Finding |
| Oncology | Solid Lipid Nanoparticles, Liposomes | Delivery of anticancer agents. medchemexpress.commedchemexpress.combiomol.com |
| Targeted Drug Delivery | Liposomes, Micelles | Surface functionalization with antibodies, peptides, or aptamers for targeted cell binding. biochempeg.com |
| Bioimaging | Mesoporous Silica Nanoparticles | Synthesis of fluorescent nanoparticles for cellular imaging. biomol.com |
| Theranostics | Liposomes, Lipid Nanoparticles | Development of platforms for combined therapy and molecular imaging. tcichemicals.comtcichemicals.com |
| Neurodegenerative Disease | Lipid Nanoparticles | Development of targeted therapies for Alzheimer's disease. tcichemicals.com |
Structure
2D Structure
Properties
Molecular Formula |
C44H93N4O10P |
|---|---|
Molecular Weight |
869.2 g/mol |
IUPAC Name |
[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
InChI |
InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |
InChI Key |
MXCGEUZSOVJLKF-NXGARVHLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Origin of Product |
United States |
Chemical Synthesis and Functionalization Methodologies of Dspe Peg 2000 Amine
Synthetic Pathways for DSPE-PEG(2000)-Amine Derivatization
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (this compound) is a versatile phospholipid-PEG conjugate widely utilized in the development of drug delivery systems and bioconjugates. Its synthesis and subsequent derivatization are crucial for the attachment of various targeting ligands, imaging agents, and therapeutic molecules.
The primary synthesis of this compound typically involves the use of a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. In this approach, one terminus of the PEG chain is activated to react with the amino group of DSPE, while the other terminus carries a protected amine group. A common protecting group for the amine is the tert-butyloxycarbonyl (Boc) group, which can be subsequently removed under acidic conditions to yield the free amine. Another protective group that can be employed is the fluorenylmethyloxycarbonyl (Fmoc) group. The activated PEG terminus that reacts with DSPE can be a succinimidyl carbonate (SC) group, which forms a stable urethane linkage with the phospholipid. This strategic use of protecting groups ensures selective functionalization of the PEG termini.
Once synthesized, the terminal amine group of this compound serves as a reactive handle for a multitude of derivatization reactions, enabling the covalent attachment of a wide array of molecules. These derivatization strategies are fundamental to the design of functionalized nanoparticles, liposomes, and other nanocarriers for targeted therapies.
Amine-Terminal Functionalization Chemistry for Bioconjugation
The primary amine group at the terminus of the PEG chain in this compound is a nucleophilic center that can readily participate in various chemical reactions to form stable covalent bonds with biomolecules and other functional moieties. This functionalization is key to the development of targeted drug delivery systems, diagnostic agents, and other advanced biomedical applications.
Amide Bond Formation via Carbodiimide (B86325) Chemistry (e.g., DCC/DMAP, EDC/NHS)
One of the most prevalent methods for conjugating molecules to this compound is through the formation of a stable amide bond. This is typically achieved by activating the carboxyl group of a target molecule using carbodiimide chemistry. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are commonly employed to convert carboxylic acids into more reactive NHS esters. These esters then readily react with the primary amine of this compound to form a stable amide linkage. This reaction is efficient at a pH range of 7-8. Dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) can also be used for this purpose. This methodology has been successfully used to conjugate various molecules, including folic acid, to the surface of liposomes.
| Reagent | Role | Typical Reaction Conditions |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activator | Aqueous buffer, pH 4.5-7.2 for activation |
| NHS (N-hydroxysuccinimide) | Stabilizes the activated intermediate | Aqueous buffer, pH 4.5-7.2 for activation |
| DCC (Dicyclohexylcarbodiimide) | Carboxylic acid activator | Anhydrous organic solvents |
| DMAP (4-dimethylaminopyridine) | Acyl transfer catalyst | Anhydrous organic solvents |
N-Alkylation Reactions
N-alkylation represents another pathway for the functionalization of the terminal amine on this compound. This class of reactions involves the formation of a new carbon-nitrogen bond. While less common in bioconjugation compared to amide bond formation, N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent. The quaternization of the amine head group can influence the interaction of the resulting liposomes with biological molecules like DNA. The process of N-alkylation can also be carried out by reacting alcohols with alkylamines in the presence of hydrogen and a suitable catalyst.
Click Chemistry Approaches (e.g., Strain-Promoted Alkyne-Azide Cycloaddition)
Click chemistry offers a highly efficient and specific method for bioconjugation. The amine terminus of this compound can be modified to introduce an azide or alkyne functionality, enabling its participation in click reactions. For instance, DSPE-PEG-azide can be synthesized and subsequently reacted with molecules containing an alkyne group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A more advanced and bio-orthogonal approach is the strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. In this method, the amine group of this compound can be reacted with an activated ester of a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable amide linkage, thereby presenting the DBCO moiety for subsequent reaction with an azide-functionalized molecule.
| Click Chemistry Approach | Reactants | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal alkyne | Requires a copper catalyst |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide and strained alkyne (e.g., DBCO, BCN) | Bio-orthogonal, does not require a catalyst |
Thioether Linkage Formation (e.g., Maleimide (B117702) Conjugation)
The formation of a stable thioether bond is a widely used strategy for conjugating thiol-containing molecules, such as peptides and antibodies, to this compound. This is typically achieved by first converting the terminal amine of this compound into a maleimide group. This can be accomplished by reacting the amine with a maleimide-containing reagent, such as N-succinimidyl-3-(N-maleimido)-propionate. The resulting DSPE-PEG-Maleimide is highly reactive towards sulfhydryl (thiol) groups, readily forming a stable thioether linkage via a Michael addition reaction. This conjugation reaction is efficient at neutral pH. This method is frequently used for attaching targeting ligands to the surface of liposomes and other nanoparticles.
Other Advanced Coupling Reactions
Beyond the aforementioned methods, other advanced coupling reactions can be employed to functionalize this compound. For instance, the amine group can be transformed into a hydrazide (Hz) group. This can be achieved by reacting the amine with Traut's reagent to introduce a thiol group, followed by reaction with a crosslinker like 3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP) and subsequent reduction, or by using a heterobifunctional PEG derivative bearing a protected hydrazide group during the initial synthesis. The resulting hydrazide-terminated PEG-DSPE can then react with molecules containing aldehyde or ketone groups to form hydrazone linkages.
Engineering of Nanocarrier Systems Utilizing Dspe Peg 2000 Amine
Inorganic Nanoparticle Surface Modification
The surface modification of inorganic nanoparticles with DSPE-PEG(2000)-Amine is a key strategy to overcome their inherent limitations, such as poor aqueous solubility, aggregation, and immunogenicity, making them more suitable for biological applications.
Mesoporous Silica (B1680970) Nanoparticles (MSNs)
Mesoporous silica nanoparticles (MSNs) are attractive nanocarriers due to their high surface area, tunable pore size, ordered porous structure, and facile surface modifiability thno.org. The incorporation of this compound onto the MSN surface significantly enhances their biocompatibility and dispersibility in aqueous media, while also providing a platform for further functionalization google.com. The PEGylation shields the silica surface, reducing non-specific protein adsorption and improving colloidal stability . The amine terminus of this compound can be utilized to covalently attach targeting ligands, such as folic acid, to achieve active targeting of specific cells or tissues scientificlabs.co.uk. Furthermore, this compound has been employed in the synthesis of MSNs for imaging applications, such as loading with fluorescein (B123965) isothiocyanate ijpsr.comsemanticscholar.org. Studies have also demonstrated that MSNs coated with DSPE-PEG(2000)-modified lipid bilayers can exhibit pH and thermo-responsive drug release characteristics, enhancing therapeutic efficacy google.com.
Table 1: Physicochemical Properties of this compound Modified MSNs
| Nanoparticle Type | Modification Strategy | Key Properties Enhanced/Achieved | Reported Particle Size | Reported Surface Area | Reported Pore Size | Reference(s) |
| MSNs | This compound coating | Biocompatibility, Dispersibility, Stealth, Conjugation site | ~70 nm scientificlabs.co.uk, ~88 nm | ~498 m²/g | ~2.4 nm | google.comscientificlabs.co.ukijpsr.comsemanticscholar.org |
Magnetic Nanoparticles (e.g., Fe3O4)
Magnetic nanoparticles (MNPs), particularly iron oxide nanoparticles (IONPs) like Fe3O4, are widely investigated for their superparamagnetic properties, enabling applications in magnetic resonance imaging (MRI), magnetic hyperthermia, and targeted drug delivery. Surface modification with this compound is crucial for their biomedical utility. The hydrophobic DSPE anchor integrates into the nanoparticle's surface layer, while the hydrophilic PEG chain extends outwards, forming a protective, biocompatible shell semanticscholar.org. This PEGylation enhances the stability and dispersibility of IONPs in aqueous environments, preventing aggregation and improving cellular uptake semanticscholar.orgresearchgate.net. This compound has been used to create PEGylated magnetic nanoparticle-based liposomes sigmaaldrich.comnih.govsigmaaldrich.com. The amine group can also be functionalized for targeted delivery; for instance, folate-PEG-conjugated superparamagnetic iron oxide nanoparticles (SPIONs) have been developed for lung cancer imaging mdpi.com. Studies have reported PEGylated iron oxide nanoparticles (PION@E6) prepared with DSPE-PEG 2000, exhibiting a hydrate (B1144303) particle size of 37.86±12.90 nm and a zeta potential of -23.8 mV nih.gov.
Table 2: this compound Modification of Magnetic Nanoparticles
| Nanoparticle Type | Modification Strategy | Key Properties Enhanced/Achieved | Reported Particle Size | Reported Zeta Potential | Reference(s) |
| Fe3O4 NPs | This compound coating | Stability, Dispersibility, Biocompatibility, Drug loading, Stealth | ~10 nm (core) nih.gov, ~37.86±12.90 nm (PION@E6) nih.gov | -23.8 mV (PION@E6) nih.gov | scientificlabs.co.uksemanticscholar.orgresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.commdpi.comnih.gov |
Carbon Nanotubes (e.g., Single-Walled Carbon Nanotubes)
Single-walled carbon nanotubes (SWCNTs) possess unique electrical and mechanical properties, making them promising for various biomedical applications, including drug delivery and biosensing. However, their intrinsic hydrophobicity and potential cytotoxicity limit their direct use in biological systems ijpsr.comijpsr.com. Non-covalent functionalization with this compound is a common strategy to address these challenges. The hydrophobic DSPE component anchors to the SWCNT surface via π-π stacking interactions, while the hydrophilic PEG chain renders the nanotubes water-soluble and biocompatible ijpsr.comijpsr.compubcompare.ai. This functionalization significantly reduces cytotoxicity and improves dispersibility, facilitating their use as nanocarriers ijpsr.comijpsr.comresearchgate.netsemanticscholar.org. Functionalized SWCNTs have demonstrated improved aqueous solubility, with Pl-PEG 5000-SWCNT conjugates achieving 0.84 mg/mL solubility and ~98% loading efficiency researchgate.net. PEGylated SWCNTs have also shown potential for intra-articular delivery, persisting in the joint cavity and delivering gene inhibitors to chondrocytes nih.gov.
Table 3: this compound Functionalization of Carbon Nanotubes
| Nanomaterial Type | Modification Strategy | Key Properties Enhanced/Achieved | Reported Pristine Length | Reported Functionalized Length | Reported Aqueous Solubility | Reported Loading Efficiency | Reference(s) |
| SWCNTs | This compound (non-covalent) | Biocompatibility, Solubility, Reduced Cytotoxicity, Stealth | ~400-1000 nm ijpsr.com | ~100-120 nm ijpsr.com | 0.84 mg/mL (Pl-PEG 5000-SWCNT) researchgate.net | ~98% (Pl-PEG 5000-SWCNT) researchgate.net | ijpsr.comijpsr.compubcompare.airesearchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov |
Gold Nanoparticles
Gold nanoparticles (AuNPs) are widely used in diagnostics and therapeutics due to their unique optical properties and ease of surface functionalization. This compound, or its derivatives like DSPE-PEG(2000)-Maleimide, can be used to coat AuNPs, imparting stability and enabling targeted delivery avantiresearch.com. The PEGylation enhances colloidal stability and can prolong circulation time, contributing to passive tumor targeting via the enhanced permeability and retention (EPR) effect nih.govfrontiersin.org. This compound has been incorporated into PEG-based micelles loaded with AuNPs for dual-modal imaging applications nih.gov. The maleimide (B117702) derivative specifically allows for the conjugation of thiol-containing biomolecules, such as antibodies or peptides, to the AuNP surface for targeted drug delivery avantiresearch.com.
Cell-Derived Nanovesicles
Cell-derived nanovesicles, particularly exosomes, are naturally occurring nanoparticles that play a role in intercellular communication. Their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers make them attractive platforms for drug delivery. Surface modification with this compound can further enhance their therapeutic potential.
Exosome Functionalization
This compound can be incorporated into the lipid bilayer of exosomes through hydrophobic interactions of its DSPE anchor. This process modifies the exosome surface, providing a PEGylated "stealth" layer that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and improving biodistribution thno.orgresearchgate.net. The amine terminus of the conjugated this compound serves as a site for attaching targeting ligands, such as aminoethyl anisamide (AA) for sigma receptor targeting in lung cancer, or folate for targeting folate receptor-overexpressing cells thno.orgnih.gov. This functionalization enhances exosome uptake and targeted delivery of therapeutic payloads thno.org. High-pressure homogenization (HPH) has also been used to incorporate DSPE-PEG2000 into exosomes simultaneously with drugs like doxorubicin (B1662922), significantly increasing drug encapsulation efficiency and potentially improving tumor targeting nih.gov.
Table 4: this compound Modification of Exosomes
| Nanovesicle Type | Modification Strategy | Key Properties Enhanced/Achieved | Targeting Ligand Examples | Reference(s) |
| Exosomes | DSPE-PEG(2000) incorporation into lipid bilayer | Prolonged circulation, Reduced MPS recognition, Enhanced uptake, Targeted delivery | AA, Folate, RGD | thno.orgnih.govresearchgate.netnih.govnih.gov |
List of Compounds Mentioned:
this compound
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
Fe3O4 (Iron(II,III) oxide)
SWCNTs (Single-Walled Carbon Nanotubes)
AuNPs (Gold Nanoparticles)
MSNs (Mesoporous Silica Nanoparticles)
Exosomes
Fluorescein isothiocyanate
Folic acid
Mannose-isothiocyanate
Aminoethyl anisamide (AA)
RGD (Arginyl–glycyl–aspartic acid)
Doxorubicin (DOX)
Chlorin e6 (E6)
Paclitaxel (PTX)
Amphotericin B
N-succinimidyl-3-maleimidopropionate
Traut's reagent
DSPE-PEG(2000)-Maleimide
DSPE-PEG(2000)-Biotin
DSPE-PEG(2000)-COOH
DSPE-PEG(2000)-Azide
DSPE-PEG(5000)-Amine
DSPE-PEG(5000)-COOH
Mechanistic Contributions of Dspe Peg 2000 Amine to Nanocarrier Performance
Active Targeting Strategies and Ligand-Mediated Interactions
While stealth properties enhance circulation time and passive accumulation in tissues with leaky vasculature (the Enhanced Permeability and Retention effect), active targeting aims to direct nanocarriers to specific cells or tissues through ligand-receptor interactions. researchgate.net The terminal amine (-NH2) group on the DSPE-PEG(2000)-Amine molecule is a versatile chemical handle for this purpose. broadpharm.com
The primary amine group provides a reactive site for the covalent attachment of targeting ligands. broadpharm.com Once a nanocarrier decorated with specific ligands reaches its target, the ligands bind to complementary receptors on the surface of the target cell. This binding event can trigger receptor-mediated endocytosis, a process where the cell membrane engulfs the nanocarrier, internalizing it into an endosome. This mechanism is a highly efficient pathway for delivering therapeutic payloads directly into the cytoplasm of the target cell, thereby increasing therapeutic efficacy.
The amine functionality of this compound can be conjugated to a wide array of targeting moieties through well-established chemical reactions, such as amide bond formation with N-hydroxysuccinimide (NHS) esters. broadpharm.comnih.gov This versatility allows for the development of highly specific drug delivery systems.
Peptides: Short peptides that bind to overexpressed receptors on cancer cells, such as the cyclic Arg-Gly-Asp (cRGD) peptide that targets αvβ3 integrins, can be conjugated to direct nanocarriers to tumor sites. nih.gov
Antibodies: Whole antibodies or their fragments (e.g., Fab, scFv) that recognize specific cell surface antigens can be attached to create immunoliposomes. For instance, anti-CD133 antibodies have been used to target colorectal cancer cells. nih.gov
Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. mdpi.com Aptamers targeting the Epithelial Cell Adhesion Molecule (EpCAM) have been conjugated to nanocarriers for targeting various adenocarcinomas. nih.govresearchgate.net
Small Molecules: Small-molecule ligands that bind to specific receptors can also be used. This strategy leverages known ligand-receptor interactions to guide the nanocarrier to its destination.
The ability to attach these diverse ligands transforms a passive, long-circulating nanocarrier into an active, cell-specific delivery vehicle.
| Ligand Type | Example | Target Receptor/Molecule | Associated Disease/Cell Type |
| Peptide | cRGD | αvβ3 integrins | Breast Cancer Cells |
| Antibody | Anti-CD133 | CD133 | Colorectal Cancer Stem Cells |
| Aptamer | EpCAM Aptamer | Epithelial Cell Adhesion Molecule (EpCAM) | Colorectal Adenocarcinoma Cells |
Modulation of Biological Interactions and Bioavailability
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (this compound) into nanocarrier systems provides a sophisticated mechanism for modulating their interactions with the biological environment. This modulation is crucial for enhancing the bioavailability and therapeutic efficacy of encapsulated agents. The compound features two key functional domains: the polyethylene (B3416737) glycol (PEG) chain and the terminal amine group. The PEG moiety acts as a biological shield, minimizing non-specific interactions, while the amine group serves as a versatile anchor for targeted delivery. This dual functionality allows for precise control over the nanocarrier's fate in vivo, from its initial circulation in the bloodstream to its interaction with specific target cells.
Reduced Non-Specific Protein Adsorption
Upon introduction into the bloodstream, nanoparticles are rapidly coated by plasma proteins, forming a "protein corona." mdpi.com This layer of adsorbed proteins significantly alters the nanoparticle's synthetic identity, influencing its stability, biodistribution, and clearance. The process of protein adsorption, known as opsonization, marks the nanocarrier for recognition and rapid clearance by macrophages of the reticuloendothelial system (RES), thereby reducing its circulation time and therapeutic potential. researchgate.netresearchgate.net
This compound mechanistically counteracts this issue through the steric hindrance provided by the long, hydrophilic PEG(2000) chains. mdpi.commdpi.com These flexible chains form a dense, water-retaining layer on the nanocarrier's surface, often described as a "brush" conformation. openaccesspub.org This layer physically blocks the access of proteins to the nanocarrier surface, a phenomenon known as the "stealth" effect. biochempeg.com The repulsive forces generated by the PEG chains counterbalance the attractive forces between opsonins and the particle surface. nih.gov By minimizing the adsorption of opsonins, PEGylation effectively reduces RES-mediated uptake, leading to significantly prolonged circulation half-life and improved bioavailability of the nanocarrier. researchgate.netbiochempeg.comnih.gov
Research has demonstrated the profound impact of PEG-DSPE on inhibiting protein-nanocarrier interactions. For example, the incorporation of as little as 0.5 mol% of PEG(2000)-DSPE was found to significantly increase the plasma longevity of liposomes, while 2 mol% completely prevented their aggregation and reduced plasma protein adsorption. nih.gov The density of the PEG chains on the surface is a critical factor; increasing PEG density has been shown to further reduce the extent of serum protein adsorption. mdpi.compharmaexcipients.com
| Mechanism | Description | Consequence for Nanocarrier | Reference |
|---|---|---|---|
| Steric Hindrance | The flexible, hydrophilic PEG chains form a dense "brush" layer on the nanoparticle surface, physically preventing proteins from adsorbing. | Formation of a "stealth" surface that evades biological recognition. | openaccesspub.org |
| Reduced Opsonization | By preventing the adsorption of opsonin proteins, the nanocarrier is not marked for phagocytosis. | Decreased clearance by the reticuloendothelial system (RES). | researchgate.netresearchgate.net |
| Increased Hydrophilicity | The PEG layer creates a highly hydrophilic surface, which reduces non-specific hydrophobic interactions with plasma components. | Enhanced colloidal stability and prevention of aggregation in the bloodstream. | openaccesspub.orgnih.gov |
| Prolonged Circulation | The combination of reduced protein adsorption and decreased RES uptake allows the nanocarrier to remain in the bloodstream for an extended period. | Increased probability of reaching the target tissue (e.g., via the Enhanced Permeability and Retention effect). | researchgate.net |
Cell-Nanocarrier Interaction Dynamics
While the PEG component of this compound is designed to minimize non-specific interactions, the terminal amine group provides a strategic point of control for inducing specific, targeted interactions with cells. biochempeg.combroadpharm.com This primary amine (-NH2) serves as a reactive handle for the covalent attachment of a wide array of targeting ligands, such as antibodies, cell-penetrating peptides (e.g., TAT peptide), aptamers, and small molecules (e.g., folate). biochempeg.comnih.govcaymanchem.com
This functionalization capability is a cornerstone of active targeting strategies in drug delivery. By conjugating a ligand that specifically binds to a receptor overexpressed on diseased cells, the nanocarrier's interaction dynamics are fundamentally altered. Instead of relying on passive accumulation, the nanocarrier can actively bind to its target cells, which significantly enhances cellular uptake, often through receptor-mediated endocytosis. nih.gov This targeted approach not only increases the concentration of the therapeutic agent at the site of action but also minimizes off-target effects.
For example, RGD mimetic peptides have been conjugated to the amine terminus of PEG-DSPE to create liposomes that specifically target tumor cells. nih.gov Similarly, folate has been used as a targeting ligand to direct nanocarriers to cancer cells that overexpress the folate receptor. nih.gov The amine group itself can also influence cell-nanocarrier interactions. Under physiological conditions, the amine group can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+), which can facilitate electrostatic interactions with the negatively charged cell surface, potentially enhancing cellular avidity. nih.gov Thus, this compound provides a powerful platform to precisely engineer the interface between the nanocarrier and biological systems, shifting from non-interactive to highly specific binding to improve therapeutic outcomes.
| Functionality | Mechanism | Example Ligands | Outcome | Reference |
|---|---|---|---|---|
| Bioconjugation Site | The primary amine group serves as a reactive site for covalently attaching targeting molecules. | Antibodies, aptamers, folate, RGD peptides, TAT peptide. | Enables active targeting to specific cell types, enhancing uptake via receptor-mediated endocytosis. | biochempeg.comnih.gov |
| Electrostatic Interaction | At physiological pH, the amine group can be protonated (-NH3+), leading to a positive charge that can interact with the negatively charged cell membrane. | N/A (inherent property) | Potentially increases non-specific binding and avidity to the cell surface, which can enhance cellular uptake. | nih.gov |
| Modulation of Surface Charge | The presence and protonation state of the amine group contribute to the overall zeta potential of the nanocarrier. | N/A (inherent property) | Influences the stability of the nanocarrier in suspension and its interaction with biological membranes. | nih.gov |
Applications of Dspe Peg 2000 Amine in Advanced Biomedical Research
The bifunctional nature of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine), combining a lipid anchor, a hydrophilic polymer spacer, and a reactive terminal amine group, has positioned it as a critical component in the development of sophisticated biomedical technologies. Its ability to be incorporated into lipid-based nanostructures and subsequently conjugated to various molecules makes it invaluable for creating highly specialized systems for both therapeutic and diagnostic applications.
Analytical and Characterization Techniques for Dspe Peg 2000 Amine Modified Systems
Spectroscopic Characterization (e.g., Mass Spectrometry: MALDI-TOF MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF MS), is a powerful technique for confirming the molecular weight and structure of DSPE-PEG(2000)-Amine. This method can verify the presence and length of the polyethylene (B3416737) glycol (PEG) chain and the integrity of the distearoylphosphatidylethanolamine (DSPE) moiety. Research has shown that MALDI-TOF MS is effective in identifying DSPE-PEG-NH₂ with varying degrees of polymerization, confirming successful conjugation of functional groups, and detecting potential impurities or degradation products frontiersin.orgnih.govnih.govnih.gov. For instance, MALDI-TOF MS can detect an average molecular weight increase corresponding to the conjugated functional group, such as DTPA, to DSPE-PEG(2000) nih.gov. It is also used to assess the integrity of the DSPE-PEG tail after purification processes, identifying potential hydrolysis of fatty acid esters under certain conditions nih.gov.
Chromatographic Analysis (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of this compound and its derivatives. HPLC, often coupled with detectors like Charged Aerosol Detection (CAD) or UV spectroscopy, can separate and quantify impurities, unreacted starting materials, or byproducts medchemexpress.comcaymanchem.comresearchgate.net. For example, HPLC analysis has demonstrated significant differences in impurity profiles and PEG chain length polydispersity among DSPE-mPEG products from different vendors, highlighting its importance in quality control researchgate.net. HPLC methods can be tailored based on hydrophobicity, size, or ionization properties to evaluate product purity, which is particularly critical for functionalized PEG lipids used in complex formulations caymanchem.com. The purity of DSPE-PEG-Amine is often reported as high, with values like 98.87% and 98% being common specifications medchemexpress.comchemscene.com.
Particle Size and Distribution Analysis (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)
When this compound is incorporated into nanocarrier systems such as liposomes or polymeric nanoparticles, techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are vital for characterizing the physical properties of these modified systems. DLS provides information on the hydrodynamic diameter and polydispersity index (PDI), which are critical indicators of particle size and uniformity mdpi.comrsc.orgnih.govsemanticscholar.orgdiva-portal.orguq.edu.au. For example, DLS measurements of this compound alone have shown particle sizes around 52.0 nm with a PDI of 0.952, suggesting aggregation, while when formulated with other polymers like Soluplus, optimized ratios yield smaller, well-dispersed particles mdpi.com. TEM offers direct visualization of the morphology, confirming the spherical shape and distribution of the nanoparticles, complementing DLS data mdpi.comrsc.orgsemanticscholar.orgdiva-portal.orguq.edu.auresearchgate.netrsc.org. Studies have shown that this compound can be used to create nanoparticles with average diameters ranging from approximately 10 nm (micelles) to over 100 nm (liposomes, polymeric nanoparticles), with PDIs generally below 0.2 for well-formed systems nih.govmdpi.comrsc.orguq.edu.au.
Conjugation Efficiency Assessment
Assessing the efficiency of conjugating this compound to target molecules or surfaces is critical for functionalized nanocarriers. Various methods are employed, including fluorescence-based assays, quantitative mass spectrometry, or colorimetric assays. For example, the amine reactivity of this compound is often specified as >95% active groups, verifiable through fluorometric assays vulcanchem.com. When conjugating to other molecules, such as proteins or targeting ligands, techniques like ELISA or quantitative analysis of unbound reactants can determine the conjugation yield tandfonline.com. Studies have reported high conjugation efficiencies, such as >99.4% for clusterin protein to PEG-functionalized nanoliposomes, attributed to optimized reaction conditions and reagent ratios tandfonline.com. Similarly, the incorporation of doxorubicin (B1662922) (Dox) covalently bound to DSPE-PEG(2000)-COOH has been quantified, with yields around 6.5% to 50% reported depending on the activation chemistry and purification methods nih.gov.
Theoretical and Computational Perspectives
Molecular Dynamics Simulations of DSPE-PEG(2000)-Amine in Lipid Bilayers
Molecular dynamics (MD) simulations have become a powerful tool for investigating the atomistic and molecular-level details of lipid bilayers and the nanoparticles they form, which are often too complex to be fully elucidated by experimental means alone. nih.govmdpi.com For this compound, MD simulations offer critical insights into its arrangement, dynamics, and interactions within lipid assemblies such as micelles and liposomes.
Simulations have been employed to characterize the structure of micelles formed from DSPE-PEG2000. These studies identify three distinct regions within the micelle: a hydrophobic core composed of the DSPE lipid tails, an ionic interface, and a flexible outer corona formed by the PEG chains. nih.gov Coarse-grained (CG) modeling, using frameworks like the MARTINI force field, allows for the study of larger systems and longer timescales than fully atomistic models. rsc.org A CG model for DSPE-PEG-NH2 has been constructed by adapting the standard MARTINI DSPE lipid model and incorporating a validated MARTINI PEG tail, with the terminal amine group represented by a specific bead type (SNd). rsc.org This approach enables the simulation of complex systems, such as the interaction of these lipids with carbon nanotubes, over microseconds of effective time. rsc.org
| Simulation Parameter | Finding | Source |
| Model Type | Coarse-Grained (MARTINI Force Field) | rsc.org |
| Simulated System | DSPE-PEG2000 Micelle (Nagg=90) | nih.gov |
| Initial Conformation | Donut-shaped | nih.gov |
| Final Conformation | Oblate spheroid | nih.gov |
| Simulation Timescale | Nanoseconds to Microseconds | nih.govrsc.org |
| Key Structural Regions | Core, Ionic Interface, PEG Corona | nih.gov |
Computational Modeling of PEG Conformation and Interactions
The conformation of the polyethylene (B3416737) glycol (PEG) chain in this compound is a critical determinant of the physicochemical properties of the resulting nanocarrier. Computational models have been essential in understanding the behavior of this hydrophilic polymer at the surface of a lipid bilayer. The two most described conformations for surface-grafted polymers like PEG are the "mushroom" and "brush" regimes. mdpi.com The conformation adopted depends on the grafting density of the PEG chains. At low densities, the chains are isolated and adopt a relaxed, mushroom-like coil. At higher densities, steric repulsion forces the chains to extend away from the surface in a brush-like conformation. mdpi.com
Simulations, both all-atom and coarse-grained, have explored these conformational states and the interactions of the PEG layer. mdpi.com Free-energy calculations from all-atom simulations show strong interactions between the PEG chains and the lipid headgroups of the bilayer. mdpi.com The PEG chain exhibits significant flexibility, creating a dynamic hydrophilic shield. nih.gov CG simulations using the MARTINI model have been thoroughly validated against experimental data for properties such as diffusivity, end-to-end distances, and bond lengths, ensuring an accurate representation of the PEG tail's behavior. rsc.org The model for DSPE-PEG-NH2 specifically uses a validated MARTINI PEG tail, which has been shown to accurately reproduce experimental data for PEG-lipid aggregates. rsc.org These models are crucial for understanding how the PEG corona interacts with the surrounding aqueous environment and with biological components.
| PEG Conformation | Description | Influencing Factor |
| Mushroom | Relaxed, hemispherical coil | Low PEG grafting density |
| Brush | Chains extended away from the surface | High PEG grafting density |
Predictive Models for Nanocarrier Stability and Biological Fate
Computational and theoretical models are increasingly used to predict the stability and subsequent biological fate of nanocarriers formulated with this compound. Stability is a key factor, and studies have investigated the physical chemistry of DSPE-PEG(2000) micelles to understand their robustness. nih.gov For instance, a melting transition in the lipid core of these micelles is observed at 12.8°C. nih.gov Below this temperature, in the glassy phase, the micelles exhibit significantly increased stability, with lower rates of monomer desorption compared to the fluid phase observed at higher temperatures. nih.gov
| Micelle Core Phase | Activation Energy for Monomer Desorption (kJ/mol) | Implication for Stability |
| Glassy Phase (<12.8°C) | 156 ± 6.7 | Higher stability, lower desorption |
| Fluid Phase (>12.8°C) | 79 ± 5.0 | Lower stability, higher desorption |
The biological fate of nanocarriers, particularly their circulation time in the bloodstream, is strongly influenced by the properties of the PEG-lipid. The length of the lipid anchor plays a critical role in how well the this compound molecule is retained within the lipid bilayer of a nanoparticle. Previous studies have shown that PEGs with shorter C14 lipid chains (dimyristoyl-glycerol) dissociate from nanoparticles more rapidly in serum compared to those with longer C18 chains, such as the distearoyl anchor in DSPE. nih.gov DSPE-PEG2000 provides a better anchoring ability, which effectively protects nanoparticles from interacting with blood proteins. nih.gov This shielding effect reduces uptake by the reticuloendothelial system, leading to prolonged circulation times. researchgate.net Predictive models that account for factors like lipid anchor length, PEG chain length, and grafting density are therefore essential for designing nanocarriers with desired pharmacokinetic profiles.
Emerging Trends and Future Research Directions
Integration with Novel Biomaterials and Responsive Systems
A significant trend is the integration of DSPE-PEG(2000)-Amine-containing lipid layers with other classes of biomaterials to create hybrid nanosystems. These systems combine the biocompatibility of lipids with the unique properties of other materials. A prime example is the development of core-shell nanoassemblies, where liposomes formulated with this compound are used to coat mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov This approach leverages the high drug-loading capacity of MSNs while using the lipid layer to improve biocompatibility and control release. nih.gov
Furthermore, there is a strong drive toward creating "smart" biomaterials that are responsive to specific stimuli within the body, particularly within the tumor microenvironment. nih.govbiomaterials.org These systems are designed to release their therapeutic payload in response to triggers such as changes in pH, temperature, or the presence of specific enzymes. nih.gov For instance, pH-responsive systems are being developed to remain stable in the bloodstream at neutral pH but to destabilize and release drugs in the acidic environment of tumors or within cellular endosomes. nih.govacs.org Similarly, ultrasound-sensitive platforms incorporate components like nano-emulsions that undergo phase transitions when exposed to acoustic energy, triggering drug release with spatial and temporal control. biomaterials.org
| System Type | Core Material | Shell/Coating Component | Stimulus/Function |
| Hybrid Nanoassembly | Mesoporous Silica | Liposome (B1194612) with this compound | High drug loading, controlled release nih.gov |
| pH-Responsive Carrier | Liposome | pH-sensitive lipids + this compound | Drug release in acidic environments (tumors, endosomes) nih.govacs.org |
| Ultrasound-Responsive Carrier | Liposome | This compound + nano-emulsion | Drug release upon acoustic stimulation biomaterials.org |
Development of Multi-Functional and "Smart" Nanocarriers
The evolution of nanocarriers is moving beyond simple drug delivery vehicles towards multi-functional platforms capable of performing several tasks simultaneously, often referred to as "theranostics" (therapy + diagnostics). This compound is a key enabler in this field due to its terminal amine group, which serves as a convenient anchor for attaching various functional molecules. researchgate.net
These "smart" nanocarriers can be engineered with multiple features:
Targeting: By attaching specific ligands such as antibodies, peptides (e.g., GE11), or small molecules (e.g., folic acid) to the PEG chain, nanocarriers can be directed to bind to receptors that are overexpressed on cancer cells, enhancing drug accumulation at the target site. nih.govnih.gov
Imaging: Fluorescent moieties or contrast agents can be conjugated to the nanocarrier surface, allowing for real-time tracking of the carrier's distribution and accumulation in the body. researchgate.net
Therapy: In addition to carrying conventional chemotherapy drugs, these platforms can be loaded with photosensitizers or sonosensitizers that generate reactive oxygen species (ROS) when activated by light or ultrasound, respectively, providing an additional therapeutic mechanism. frontiersin.org
In one example of a multi-functional system, nanoparticles were developed for multimodal imaging and synergistic therapy. These particles, formulated with this compound, could generate ROS for sonodynamic therapy, offering a combined diagnostic and therapeutic approach. frontiersin.org Another strategy involves creating dual-ligand liposomes, modified with both folic acid and a cell-penetrating peptide, to improve targeting and cellular uptake in cancer cells. nih.gov
Methodological Advancements in Bioconjugation and Surface Modification
The ability to reliably and efficiently attach functional molecules to the surface of nanocarriers is critical for their performance. The terminal amine group of this compound is central to these efforts, and researchers continue to refine bioconjugation methodologies.
Commonly used techniques involve carbodiimide (B86325) chemistry, such as using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups on targeting ligands like folic acid for reaction with the amine on the PEG chain. nih.gov Another prevalent method uses heterobifunctional cross-linkers like Sulfo-SMCC, which has an NHS ester at one end to react with the amine group and a maleimide (B117702) group at the other to react with a thiol group on a peptide or antibody. researchgate.net
More advanced and highly specific methods are also emerging. Bio-orthogonal "click chemistry" represents a significant advancement. acs.org This approach involves modifying the this compound to feature a reactive group, such as DBCO (dibenzocyclooctyne), which can then react with a corresponding azide-modified targeting molecule in a highly efficient and specific manner, even in complex biological environments. acs.org Another key technique is the "postinsertion" method, where the DSPE-PEG-ligand conjugate is first synthesized and then inserted into the lipid bilayer of pre-formed liposomes. nih.gov This allows for precise control over the density of targeting ligands on the liposome surface. nih.gov
| Conjugation Method | Key Reagents | Target Molecule Example | Description |
| Carbodiimide Chemistry | EDC, Sulfo-NHS | Folic Acid, GE11 Peptide | Activates carboxyl groups on the ligand to form a stable amide bond with the amine on DSPE-PEG. nih.gov |
| Maleimide Chemistry | Sulfo-SMCC Cross-linker | Thiol-containing Peptides | A two-step process where the cross-linker first reacts with the amine, then the maleimide group reacts with a thiol. researchgate.net |
| Click Chemistry | DBCO, Azide | Azide-modified biomolecules | A highly specific bio-orthogonal reaction that allows for efficient conjugation without side reactions. acs.org |
| Postinsertion | Pre-formed Liposomes | DSPE-PEG-Folate Micelles | The lipid-PEG-ligand conjugate is inserted into an existing liposome bilayer. nih.gov |
Challenges in Reproducibility and Scalability for Research Applications
Despite the significant potential of nanocarriers incorporating this compound, major challenges remain in ensuring the reproducibility and scalability of their production. The complex, multi-component nature of these nanoparticles means that small variations in formulation parameters can lead to significant differences in their physicochemical properties, such as size, surface charge, and drug loading. nih.gov
Traditional bulk manufacturing methods, which often involve processes like thin-film hydration and extrusion, can suffer from batch-to-batch variability, making it difficult to produce consistent materials for extensive preclinical or clinical research. nih.gov Achieving a low polydispersity index (PDI)—a measure of the uniformity of particle size—is a critical and often difficult goal. acs.org
To address these challenges, microfluidic manufacturing has emerged as a promising technology. nih.govacs.org Microfluidic systems allow for the precise and controlled mixing of lipid and aqueous phases at the microscale, leading to highly reproducible production of nanoparticles with uniform size and low PDI. acs.org This technology offers a clear path for scaling up production from laboratory-scale batches to the larger quantities needed for advanced studies, as demonstrated by its use in the mass production of lipid nanoparticle-based COVID-19 vaccines. nih.gov The application of systematic approaches like Design of Experiments (DoE) further helps in optimizing and standardizing the manufacturing process to ensure consistent quality. nih.govacs.org
Q & A
Q. Steps for High-Yield Conjugation :
Activation : Use EDC/NHS chemistry to convert terminal amines to reactive NHS esters (molar ratio 1:2:1 for this compound:EDC:NHS) .
Ligand Coupling : Incubate with ligands (e.g., RGD peptides) in pH 7.4 buffer at 4°C for 24 hours to minimize hydrolysis .
Purification : Remove unreacted ligands via dialysis (MWCO 10 kDa) or size-exclusion chromatography .
Data Contradiction Analysis : Low conjugation yields (<50%) may arise from PEG chain steric hindrance. Mitigate by using heterobifunctional cross-linkers (e.g., DSG) or increasing reaction time to 48 hours .
What experimental strategies address colloidal instability in this compound formulations?
Instability mechanisms and solutions:
- Aggregation in High-Ionic-Strength Buffers : Add 5% (w/v) trehalose as a cryoprotectant during lyophilization .
- PEG Detachment : Monitor PEG integrity via NMR (disappearance of PEG proton peaks at δ 3.6–3.8 ppm indicates hydrolysis) .
- Non-Specific Protein Binding : Optimize PEG density (≥5 mol% this compound in lipid formulations) to reduce serum protein adsorption by >70% .
Advanced Validation : Use surface plasmon resonance (SPR) to quantify fibrinogen adsorption as a stability metric .
How can researchers evaluate the targeting efficiency of this compound-conjugated nanoparticles?
Q. In Vitro/In Vivo Protocols :
- Cellular Uptake Assays : Compare targeted vs. non-targeted nanoparticles in receptor-positive cells (e.g., αvβ3-expressing HUVECs) using flow cytometry (≥2-fold increase in uptake indicates success) .
- In Vivo Imaging : Administer Cy7-labeled nanoparticles and track biodistribution via fluorescence molecular tomography (FMT). Target-specific accumulation should exceed non-targeted controls by 3-fold in tumor models .
- Competitive Inhibition : Pre-treat cells with free ligands (e.g., 100 μM RGD peptide) to block receptor binding, confirming specificity .
How should researchers resolve contradictions in biodistribution data across studies using this compound?
Common factors causing variability:
- PEG Molecular Weight : Shorter PEG (e.g., 350 Da) increases liver uptake vs. PEG2000’s spleen preference .
- Conjugation Chemistry : Maleimide-thiol conjugates may degrade in vivo, whereas stable amide bonds retain targeting .
- Animal Models : Tumor vascularization differences (e.g., subcutaneous vs. orthotopic) alter nanoparticle penetration .
Methodological Fix : Standardize protocols using the NCI’s Nanotechnology Characterization Lab guidelines for in vivo studies .
What advanced techniques assess this compound stability under physiological conditions?
- Accelerated Stability Testing : Incubate nanoparticles in PBS (pH 7.4) at 40°C for 72 hours; ≤10% size increase indicates robustness .
- Serum Stability Assay : Measure drug leakage after 24-hour incubation in 50% FBS using HPLC (acceptable threshold: <15% release) .
- Lyophilization Stress Tests : Reconstitute lyophilized nanoparticles and verify encapsulation efficiency via fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
